molecular formula C8H10N4S2 B1326994 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-56-7

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1326994
CAS No.: 1142208-56-7
M. Wt: 226.3 g/mol
InChI Key: SRNIXGJTHXPWDA-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by thiolation to introduce the thiol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine ring or the thiophene ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 4-amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit notable antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the thienyl group enhanced antibacterial activity, making these compounds potential candidates for new antibiotic therapies .

Anticancer Potential
The compound's ability to interact with cellular targets has also been investigated for anticancer applications. A case study highlighted the synthesis of several analogs that showed promising cytotoxic effects against cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation .

Agricultural Science

Pesticidal Properties
In agricultural research, this compound has been evaluated for its potential as a pesticide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects. This dual functionality is critical for sustainable agricultural practices .

Materials Science

Polymer Development
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites. A recent study detailed the preparation of a composite material that exhibited superior performance under high-temperature conditions compared to traditional polymers .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialCytotoxic effects on cancer cell lines
Agricultural SciencePesticide DevelopmentReduced pest populations while preserving beneficial insects
Materials SciencePolymer EnhancementImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(4-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Biological Activity

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a triazine ring and thiol group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N4S2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1142208-56-7
  • Hazard Classification : Irritant

Antimicrobial Properties

Research indicates that compounds with thiadiazine moieties exhibit a broad spectrum of biological activity, including antimicrobial effects. Specifically, derivatives of 1,3,4-thiadiazines have shown efficacy against various bacterial strains such as E. coli, Klebsiella pneumoniae, and Staphylococcus aureus . The presence of the thienyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies. For instance, derivatives have demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing novel cancer therapies targeting microtubule dynamics.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundA5495.33Tubulin inhibition
Derivative XMCF-73.67G2/M phase arrest
Derivative YHCT-1162.28Apoptotic pathway activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways and reduce microglial activation in neuroinflammatory contexts . This suggests its applicability in treating neurodegenerative diseases characterized by inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Modulation : By affecting tubulin dynamics, it can induce cell cycle arrest.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various triazine derivatives against gram-positive and gram-negative bacteria. The results indicated that the presence of the thienyl group significantly enhanced antibacterial potency compared to analogous compounds without this substituent .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the triazine derivative exhibited IC50 values in the low micromolar range against multiple cancer types. The mechanism was linked to its ability to disrupt microtubule formation and induce apoptosis through upregulation of pro-apoptotic factors .

Properties

IUPAC Name

4-amino-2-(3-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIXGJTHXPWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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